molecular formula C23H29N3 B4537551 2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE

2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B4537551
M. Wt: 347.5 g/mol
InChI Key: BBXHLWGKVJGASL-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile is a complex heterocyclic compound It features a pyridine ring fused with a cyclododecane ring, and it contains an amino group, a methylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters. The reaction is often catalyzed by organic catalysts such as thiourea dioxide in an aqueous medium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale MCRs under controlled conditions to ensure high yield and purity. The use of solvent-free conditions and efficient catalysts can enhance the scalability and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nitrating agents under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile lies in its fused ring structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3/c1-17-12-14-18(15-13-17)22-19-10-8-6-4-2-3-5-7-9-11-21(19)26-23(25)20(22)16-24/h12-15H,2-11H2,1H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXHLWGKVJGASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCCCCCCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE

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